molecular formula C15H19ClN2O3 B2563603 [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 503000-03-1

[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2563603
CAS No.: 503000-03-1
M. Wt: 310.78
InChI Key: XIXITZPKWPOVAJ-UHFFFAOYSA-N
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Description

[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C15H19ClN2O3 and a molecular weight of 310.78. This compound is of interest due to its unique structure, which combines a cyclohexyl group, a methylcarbamoyl group, and a chloropyridine carboxylate moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, including the formation of the carbamoyl group and the chloropyridine carboxylate moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Carbamoyl Group: This step often involves the reaction of cyclohexylamine with methyl isocyanate to form cyclohexyl(methyl)carbamate.

    Formation of the Chloropyridine Carboxylate Moiety: This step involves the chlorination of pyridine-3-carboxylic acid, followed by esterification with methanol to form methyl 2-chloropyridine-3-carboxylate.

    Coupling Reaction: The final step involves coupling the cyclohexyl(methyl)carbamate with methyl 2-chloropyridine-3-carboxylate under appropriate conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include bases (e.g., sodium hydroxide for hydrolysis), nucleophiles (e.g., amines for substitution), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation).

Scientific Research Applications

[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be compared with other similar compounds, such as:

    2-Chloroquinoline-3-carbaldehyde: Similar in having a chlorinated heterocyclic ring, but differs in the functional groups attached to the ring.

    Methyl 2-chloropyridine-3-carboxylate: Shares the chloropyridine carboxylate moiety but lacks the carbamoyl group.

    Cyclohexylcarbamate Derivatives: Compounds with similar carbamoyl groups but different heterocyclic moieties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-18(11-6-3-2-4-7-11)13(19)10-21-15(20)12-8-5-9-17-14(12)16/h5,8-9,11H,2-4,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXITZPKWPOVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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